N-(1-cyclohexyl-4-methylpyrazol-3-yl)-2-(1H-indazol-6-yl)acetamide
Description
N-(1-cyclohexyl-4-methylpyrazol-3-yl)-2-(1H-indazol-6-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Compounds in this class are often studied for their potential biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Properties
IUPAC Name |
N-(1-cyclohexyl-4-methylpyrazol-3-yl)-2-(1H-indazol-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-13-12-24(16-5-3-2-4-6-16)23-19(13)21-18(25)10-14-7-8-15-11-20-22-17(15)9-14/h7-9,11-12,16H,2-6,10H2,1H3,(H,20,22)(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUOGPKQJCTQGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1NC(=O)CC2=CC3=C(C=C2)C=NN3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclohexyl-4-methylpyrazol-3-yl)-2-(1H-indazol-6-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone.
Cyclohexyl group introduction: The cyclohexyl group can be introduced via alkylation reactions.
Indazole ring synthesis: The indazole ring can be synthesized through the reaction of ortho-substituted anilines with hydrazine derivatives.
Coupling reactions: The final step involves coupling the pyrazole and indazole derivatives through acylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclohexyl-4-methylpyrazol-3-yl)-2-(1H-indazol-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and mechanisms.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(1-cyclohexyl-4-methylpyrazol-3-yl)-2-(1H-indazol-6-yl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyclohexyl-4-methylpyrazol-3-yl)-2-(1H-indazol-3-yl)acetamide
- N-(1-cyclohexyl-4-methylpyrazol-3-yl)-2-(1H-benzimidazol-6-yl)acetamide
Uniqueness
N-(1-cyclohexyl-4-methylpyrazol-3-yl)-2-(1H-indazol-6-yl)acetamide is unique due to its specific substitution pattern and the combination of the pyrazole and indazole rings. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
